Topic: Synthesis and Characterization of Diphenylmethylfluorosilane
Topic: Synthesis and Characterization of Diphenylmethylfluorosilane
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
Organofluorosilanes are a class of compounds gaining significant traction in materials science and as versatile intermediates in organic synthesis.[1] Their unique combination of reactivity, stability, and the specific properties imparted by the silicon-fluorine bond makes them valuable building blocks. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key representative, Diphenylmethylfluorosilane (C₁₃H₁₃FSi). We will delve into the causal chemistry behind the synthetic protocol, offering a self-validating workflow from precursor to purified product. Subsequent sections are dedicated to a multi-technique analytical approach, ensuring unequivocal structural confirmation and purity assessment, critical for applications in regulated environments such as drug development.
The Synthetic Rationale: From Precursor to Product
The construction of the silicon-fluorine bond is the central transformation in this synthesis. While various methods exist for the fluorination of organosilanes, the most direct and controlled approach for a target like Diphenylmethylfluorosilane involves the nucleophilic displacement of a suitable leaving group on the silicon atom.[2] Our strategy hinges on the conversion of a commercially available and stable precursor, Diphenylmethylsilane, which contains a reactive silicon-hydride (Si-H) bond.
The Si-H bond is susceptible to cleavage and replacement by more electronegative atoms. We will employ a fluorinating agent that can efficiently and selectively replace the hydride with a fluoride, minimizing side reactions. This method is chosen over, for example, starting from a chlorosilane, as it often proceeds under milder conditions with fewer corrosive byproducts.
Experimental Protocol: Synthesis of Diphenylmethylfluorosilane
This protocol is designed for robustness and reproducibility. The causality for each step is explained to empower the researcher with a deeper understanding of the process.
Materials & Reagents:
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Diphenylmethylsilane (C₁₃H₁₄Si)
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Copper(II) Fluoride (CuF₂)
-
Anhydrous Tetrahydrofuran (THF)
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Hexanes
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Diatomaceous Earth
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Magnesium Sulfate (MgSO₄), anhydrous
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Standard Schlenk line apparatus, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen).
Step-by-Step Procedure:
-
System Preparation (Anhydrous Conditions): All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas. This is a critical step; organosilanes, particularly intermediates, can be sensitive to moisture, which can lead to the formation of siloxanes and significantly reduce yield and purity.[3][4]
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Reagent Loading: In a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas, add Copper(II) Fluoride (1.5 equivalents).
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Solvent Addition: Add 100 mL of anhydrous THF to the flask via cannula or syringe. Begin vigorous stirring to create a suspension.
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Precursor Addition: Dissolve Diphenylmethylsilane (1.0 equivalent, e.g., 10 mmol, 1.98 g) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred CuF₂ suspension at room temperature over 20 minutes. The CAS number for Diphenylmethylsilane is 776-76-1.[5]
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Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours, evidenced by the consumption of the starting silane. The use of a copper salt facilitates the hydride-fluoride exchange.
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Quenching and Work-up: Cool the reaction mixture to room temperature. Under ambient atmosphere, pour the mixture into a beaker containing 150 mL of hexanes.
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Filtration: Filter the resulting suspension through a pad of diatomaceous earth to remove the insoluble copper salts. Wash the filter cake with an additional 50 mL of hexanes to ensure complete recovery of the product.
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Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
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Purification (Vacuum Distillation): The crude product is purified by vacuum distillation to yield Diphenylmethylfluorosilane as a clear, colorless liquid. This final step is crucial for removing any non-volatile impurities and achieving high purity.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic and purification process.
Caption: Workflow for the synthesis and purification of Diphenylmethylfluorosilane.
Structural Characterization and Data Interpretation
Unequivocal identification of the final product is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they serve as a self-validating system of analysis.
Physical and Chemical Properties
A summary of the key identifiers and properties of the target compound is presented below.
| Property | Value |
| Chemical Name | Diphenylmethylfluorosilane |
| CAS Number | 17739-53-6[6] |
| Molecular Formula | C₁₃H₁₃FSi[7] |
| Molecular Weight | 216.33 g/mol [7] |
| Appearance | Colorless Liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the product in solution. For this molecule, ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are all informative.[8]
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¹H NMR: Provides information on the proton environments. The spectrum will show distinct signals for the methyl protons and the aromatic protons of the two phenyl groups. The methyl protons will appear as a doublet due to coupling with the adjacent fluorine atom (²J-HF).
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¹³C NMR: Shows all unique carbon environments. The methyl carbon will be split into a doublet by the fluorine (¹J-CF), and the ipso-carbons of the phenyl rings will show coupling to both silicon and fluorine.
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¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[9][10] A single resonance is expected. This signal will be split into a quartet by the three protons of the methyl group (²J-FH), providing direct evidence of the F-Si-CH₃ connectivity.
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²⁹Si NMR: While less sensitive, ²⁹Si NMR confirms the silicon environment. The signal will be split into a doublet by the single attached fluorine atom (¹J-SiF), a key diagnostic marker.
Table 2.1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.3 - 7.6 | Multiplet | - | 10H, Aromatic (C₆H₅) |
| ~0.6 | Doublet | ²J-HF ≈ 7 Hz | 3H, Methyl (Si-CH₃) | |
| ¹⁹F | ~ -160 | Quartet | ²J-FH ≈ 7 Hz | 1F, (Si-F) |
| ²⁹Si | ~ -25 | Doublet | ¹J-SiF ≈ 280 Hz | 1Si, (Si-F) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.[11] For Diphenylmethylfluorosilane, the key is the appearance of a strong Si-F stretch and the absence of the Si-H stretch from the starting material.
Table 2.2: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070, 3050 | Medium | Aromatic C-H Stretch |
| ~2970, 2910 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1430, 1120 | Strong | Si-Phenyl (Si-C₆H₅) |
| ~1260 | Medium | Si-CH₃ Symmetric Deformation |
| ~890 - 920 | Very Strong | Si-F Stretch |
| ~2150 | (Absent) | Si-H Stretch (from precursor) |
The presence of the very strong band around 900 cm⁻¹ is highly indicative of the successful formation of the Si-F bond.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.[13]
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 216, corresponding to the molecular weight of the compound. The characteristic isotopic pattern for silicon (²⁸Si, ²⁹Si, ³⁰Si) will be visible for the M⁺ peak and its fragments.
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Key Fragments: Common fragmentation pathways for such molecules include the loss of a methyl group ([M-15]⁺) to give a diphenylfluorosilyl cation, or the loss of a phenyl group ([M-77]⁺).
Table 2.3: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity | Notes |
| 216 | [C₁₃H₁₃FSi]⁺ | Molecular Ion (M⁺) |
| 201 | [C₁₂H₁₀FSi]⁺ | Loss of methyl group ([M-CH₃]⁺) |
| 139 | [C₇H₈FSi]⁺ | Loss of phenyl group ([M-C₆H₅]⁺) |
Safety and Handling
Diphenylmethylfluorosilane should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. Fluorinating agents can be corrosive and toxic; consult the specific Safety Data Sheet (SDS) for the chosen reagent. The final product may release small amounts of HF upon contact with moisture, so anhydrous handling and storage are recommended.[7]
Conclusion
This guide has outlined a robust and well-rationalized protocol for the synthesis of high-purity Diphenylmethylfluorosilane from a readily available precursor. The causality behind critical steps, such as the necessity for anhydrous conditions, has been emphasized to ensure successful replication. Furthermore, a comprehensive suite of analytical techniques has been detailed, providing a validated framework for the thorough characterization of the final product. This complete workflow, from synthesis to confirmed structure, provides researchers with a reliable method to access this valuable organofluorosilane for further applications in drug discovery and materials science.
References
-
Gouverneur, V., & Greedy, B. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry, 4(12), 2097-2104. [Link]
-
Bielecka-Grzela, S., & Pikus, S. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry, 38(4), 231-240. [Link]
-
Langlois, B. R., & Gouverneur, V. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry. [Link]
-
Chemistry World. (2005). New steps to organofluorines via silanes. Chemistry World. [Link]
-
Taylor & Francis Online. (n.d.). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Taylor & Francis Online. [Link]
-
ResearchGate. (2006). Electrophilic Fluorination of Organosilanes. Request PDF. [Link]
-
Specialty Chemicals. (n.d.). The Role of Fluorinated Organosilanes in Modern Material Science. Specialty Chemicals. [Link]
-
ACS Publications. (n.d.). Spectroscopic Techniques for Identification of Organosilicon Compounds. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). Determination of Silicon in Organosilicon Compounds. ResearchGate. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance. [Link]
-
National Institutes of Health. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. [Link]
-
University of Regensburg. (n.d.). 19Flourine NMR. University of Regensburg. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]
-
Professor Dave Explains. (2016). Mass Spectrometry. YouTube. [Link]
-
National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]
Sources
- 1. New steps to organofluorines via silanes | News | Chemistry World [chemistryworld.com]
- 2. Electrophilic fluorination of organosilanes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B513399H [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DIPHENYLMETHYLFLUOROSILANE | 17739-53-6 [chemicalbook.com]
- 7. DIPHENYLMETHYLFLUOROSILANE - Safety Data Sheet [chemicalbook.com]
- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. gelest.com [gelest.com]
- 13. m.youtube.com [m.youtube.com]
